Cas no 15864-32-1 (2-Amino-6-bromobenzothiazole)
2-Amino-6-bromobenzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-6-bromobenzothiazole
- 6-bromo-2-benzothiazolamin
- AKOS B000348
- 6-BROMO-BENZOTHIAZOL-2-YLAMINE
- 6-BROMOBENZO[D]THIAZOL-2-AMINE
- 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE
- 6-BROMO-1,3-BENZOTHIAZOL-2-YLAMINE
- 2-AMINO-6-BROMO BENTHIAZOLE
- MB-PP1
- ART-CHEM-BB B000348
- IFLAB-BB F1386-0398
- 2-AMINO-6-BROMOBENZOTHAZOLE
- 6-Bromo-2-benzothiazolamine
- 6-Bromobenzothiazol-2-amine
- 2-Benzothiazolamine, 6-bromo-
- 6-Bromobenzothiazol-2-ylamine
- 6-Bromo-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-bromo-
- MLS003115405
- ZERENEX E/9072304
- 2-Amino-6-bromo-1,3-benzothiazole
- 2-AMINO-6-BROMO BENZOTHIAZOLE
- 6-bromobenzothiazole-2-ylamine
- zlchem 56
- bromo
- 6-BroMo-2-AMino Benzo Thiazole
- 6-BroMobenzo thiazole-2-aMine
- 2-Amino-6-bromobenzothiazole,98%
- 2-Amino-6-bromobenzothiazole 97%
- 6HV373Y6FE
- CHEMBL98352
- SMR001337148
- Z56858257
- 2-Amino-6-bromobenzothiazole, 97%
- A18249
- SY007630
- HY-59318
- 15864-32-1
- NSC-270077
- Benzothiazole, 1-amino-5-bromo-
- BCP11471
- 2-amino-6-bromo-benzothiazole
- GEO-00083
- W-200140
- VZEBSJIOUMDNLY-UHFFFAOYSA-N
- MFCD00152229
- AC-24710
- AM20030068
- EN300-02269
- F0722-0232
- AKOS000111706
- SCHEMBL105971
- DTXSID7065960
- (6-Bromobenzothiazol-2-yl)amine
- BB 0246321
- BP-12355
- NSC270077
- 4X-0349
- NSC 270077
- 6-Bromo-benzothiazol-2-ylamine;2-AMINO-6-BROMO BENZOTHIAZOLE
- FT-0637287
- CS-W009227
- 97.0%(T)
- AE-848/30701008
- DB-182035
- A2379
- DB-008488
- STK387567
- ALBB-001483
- A1H0M
-
- MDL: MFCD00152229
- Inchi: 1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
- InChI Key: VZEBSJIOUMDNLY-UHFFFAOYSA-N
- SMILES: S1C2=CC(Br)=CC=C2N=C1N
Computed Properties
- Exact Mass: 227.93600
- Monoisotopic Mass: 227.936
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.9
- Topological Polar Surface Area: 67.2
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.836
- Melting Point: 213-217 °C (lit.)
- Boiling Point: 366.8°C at 760 mmHg
- Flash Point: 175.7℃
- Refractive Index: 1.783
- Solubility: soluble in Methanol
- PSA: 67.15000
- LogP: 3.22220
- Solubility: Not determined
- pka: 3.30±0.10(Predicted)
2-Amino-6-bromobenzothiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H317-H319
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R22; R36; R43
- Safety Term:S26;S36/37
2-Amino-6-bromobenzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-6-bromobenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2379-5g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 97.0%(T) | 5g |
¥695.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A287A-25g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 98% | 25g |
¥300.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A287A-1g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 98% | 1g |
¥32.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A287A-5g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 98% | 5g |
¥81.0 | 2022-05-30 | |
| TRC | A602495-100mg |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A602495-1g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 1g |
$ 60.00 | 2022-06-08 | ||
| TRC | A602495-5g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 5g |
$ 75.00 | 2022-06-08 | ||
| TRC | A602495-10g |
2-Amino-6-bromobenzothiazole |
15864-32-1 | 10g |
$ 133.00 | 2023-04-19 | ||
| Fluorochem | 015616-1g |
6-Bromo-benzothiazol-2-ylamine |
15864-32-1 | 98% | 1g |
£14.00 | 2022-02-28 | |
| Fluorochem | 015616-5g |
6-Bromo-benzothiazol-2-ylamine |
15864-32-1 | 98% | 5g |
£28.00 | 2022-02-28 |
2-Amino-6-bromobenzothiazole Suppliers
2-Amino-6-bromobenzothiazole Related Literature
-
Tulshiram L. Dadmal,Sangita D. Katre,Mustapha C. Mandewale,Ravindra M. Kumbhare New J. Chem. 2018 42 776
-
2. 157. The unsaturation and tautomeric mobility of hetero cyclic compounds. Part XIII. The methylation of some amino-thiazole derivativesR. F. Hunter,E. R. Parken,Eileen M. Short J. Chem. Soc. 1959 784
-
3. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazolesE. R. Ward,C. H. Williams J. Chem. Soc. 1965 2248
-
Yu-Qiang Zhao,Liping Zhu,Jian-Mei Lu,Le Yu,Lanyun Zhang,Ying Zhou Chem. Commun. 2023 59 8396
-
Frederick Kurzer,Phyllis M. Sanderson J. Chem. Soc. 1962 230
Additional information on 2-Amino-6-bromobenzothiazole
2-Amino-6-Bromobenzothiazole: A Comprehensive Overview
The compound with CAS No. 15864-32-1, commonly referred to as 2-Amino-6-Bromobenzothiazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzothiazoles, which are widely studied for their unique chemical properties and diverse applications. The benzothiazole framework, characterized by a fused benzene and thiazole ring system, forms the core structure of this compound. The presence of an amino group (-NH₂) at the 2-position and a bromine atom at the 6-position introduces distinct electronic and steric effects, making this compound particularly interesting for both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Amino-6-Bromobenzothiazole through various methodologies. One prominent approach involves the condensation of an appropriate amino derivative with a brominated thioamide or thiol derivative under controlled conditions. This method not only ensures high yield but also allows for precise control over the substitution pattern on the benzothiazole ring. Researchers have demonstrated that the choice of reagents and reaction conditions significantly influences the regioselectivity and overall quality of the product.
The physical properties of 2-Amino-6-Bromobenzothiazole are well-documented, with a melting point of approximately 185°C under standard conditions. The compound is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate but exhibits enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These properties make it suitable for various chemical transformations, including nucleophilic substitutions, oxidative reactions, and cross-coupling processes.
One of the most notable applications of 2-Amino-6-Bromobenzothiazole lies in its use as an intermediate in the synthesis of advanced materials. For instance, this compound serves as a precursor for the preparation of functional polymers and hybrid materials with tailored electronic properties. Recent studies have highlighted its potential in constructing two-dimensional materials, where the benzothiazole moiety contributes to aromaticity and conjugation, while the bromine atom acts as a reactive site for further functionalization.
In addition to its role in materials science, 2-Amino-6-Bromobenzothiazole has garnered attention in medicinal chemistry due to its ability to act as a scaffold for drug design. The amino group at position 2 provides a site for hydrogen bonding, which is crucial for bioavailability and target binding affinity. Moreover, the bromine atom at position 6 can be readily substituted with other functional groups to modulate pharmacokinetic properties such as solubility and permeability.
Recent research has also explored the use of 2-Amino-6-Bromobenzothiazole in sensor technology. By incorporating this compound into metal-organic frameworks (MOFs) or conducting polymers, scientists have developed sensors capable of detecting trace amounts of analytes such as heavy metals or volatile organic compounds (VOCs). The unique electronic configuration of this compound enables efficient charge transfer processes, making it ideal for sensing applications.
From an environmental perspective, 2-Amino-6-Bromobenzothiazole has been investigated for its role in catalytic processes aimed at reducing industrial waste and improving sustainability. For example, this compound has been used as a ligand in transition metal catalysts for selective oxidation reactions. Its ability to stabilize metal centers while maintaining high catalytic activity makes it a promising candidate for green chemistry initiatives.
In summary, 2-Amino-6-Bromobenzothiazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and material science, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new functionalities and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
15864-32-1 (2-Amino-6-bromobenzothiazole) Related Products
- 20358-02-5(4-bromo-1,3-benzothiazol-2-amine)
- 20358-03-6(5-bromo-1,3-benzothiazol-2-amine)
- 16162-28-0(DABBT)
- 76996-16-2(4-Bromo-6-methyl-1,3-benzothiazol-2-amine)
- 37390-63-9(6-bromo-2-hydrazinylidene-2,3-dihydro-1,3-benzothiazole)
- 136-95-8(Benzo[d]thiazol-2-amine)
- 84293-42-5(2-Aminobenzothiazole)
- 94787-08-3(2-Aminobenzothiazole Hydrochloride)
- 16582-60-8(4,6-Dibromobenzodthiazol-2-amine)
- 20358-05-8(7-Bromo-1,3-benzothiazol-2-amine)